2,2',3,5,5',6-Hexachlorobiphenyl
Overview
Description
Synthesis Analysis
While specific synthesis details for 2,2',3,5,5',6-Hexachlorobiphenyl were not found, PCBs are generally synthesized through a direct chlorination process where biphenyl undergoes a controlled chlorination. This process can be highly variable, leading to a mixture of different chlorinated biphenyls, including various hexachlorobiphenyl isomers.
Molecular Structure Analysis
The molecular structure of hexachlorobiphenyls is characterized by the presence of chlorine atoms at specified positions on the biphenyl rings. The precise position of these chlorine atoms influences the chemical and physical properties of the molecule, including its reactivity and stability. The planar structure of PCBs allows for π-π interactions, affecting their environmental persistence and bioaccumulation.
Chemical Reactions and Properties
PCBs, including the hexachlorobiphenyls, are resistant to many chemical reactions due to their stable aromatic structure and the electron-withdrawing effect of the chlorine atoms. However, they can undergo transformations under certain conditions, such as photodegradation or biotic degradation, which can lead to the formation of more toxic and reactive compounds.
Physical Properties Analysis
Hexachlorobiphenyls are typically solid at room temperature, with low solubility in water and high solubility in organic solvents, fats, and oils. Their physical state and solubility profile significantly influence their environmental fate, leading to accumulation in sediments and biological tissues.
Chemical Properties Analysis
The chemical properties of hexachlorobiphenyls, including 2,2',3,5,5',6-hexachlorobiphenyl, are dominated by their high stability and resistance to hydrolysis and oxidation. This stability contributes to their persistence in the environment and their potential for long-range transport.
References:
- (Turrio-Baldassarri et al., 1997)
- (Kashiki et al., 2011)
- (Mühlebach et al., 1991)
Scientific Research Applications
3. Industrial Applications
- Summary of the Application: 2,2’,3,5,5’,6-Hexachlorobiphenyl was formerly used in electrical transformers, hydraulic fluids, plasticizer in synthetic resins and several daily applications such as paint, ink and surface coatings .
- Methods of Application: The compound was used in various industrial applications due to its chemical stability and resistance to heat. It was used as a dielectric fluid in transformers, a hydraulic fluid in heavy machinery, a plasticizer in synthetic resins, and an additive in paints, inks, and surface coatings .
- Results or Outcomes: The use of this compound has been discontinued due to its toxicity and persistence in the environment .
4. Enhanced Dechlorination
- Summary of the Application: This study investigated the enhanced dechlorination of 2,2’,4,4’,5,5’-hexachlorobiphenyl in water-sediment mixtures by adding anthraquinone-2,6-disulfonic acid .
- Methods of Application: The study focused on the degradation of 2,2’,4,4’,5,5’-hexachlorobiphenyl (PCB 153) in water and sediment mixtures by adding different concentrations of anthraquinone-2,6-disulfonic acid (AQDS), which is a model substance for quinone moieties in humic acid .
- Results or Outcomes: The decrease of PCB 153 was significantly enhanced by adding AQDS. The loss percentage of PCB 153 after 15 days of incubation was increased from 9.03% to 38.3% by adding 1 mM AQDS, while it was increased to 46.8% by adding 5 mM sodium acetate and 1 mM AQDS .
5. Industrial Applications
- Summary of the Application: 2,2’,3,5,5’,6-Hexachlorobiphenyl was formerly used in electrical transformers, hydraulic fluids, plasticizer in synthetic resins and several daily applications such as paint, ink and surface coatings .
- Methods of Application: The compound was used in various industrial applications due to its chemical stability and resistance to heat. It was used as a dielectric fluid in transformers, a hydraulic fluid in heavy machinery, a plasticizer in synthetic resins, and an additive in paints, inks, and surface coatings .
- Results or Outcomes: The use of this compound has been discontinued due to its toxicity and persistence in the environment .
6. Enhanced Dechlorination
- Summary of the Application: This study investigated the enhanced dechlorination of 2,2’,4,4’,5,5’-hexachlorobiphenyl in water-sediment mixtures by adding anthraquinone-2,6-disulfonic acid .
- Methods of Application: The study focused on the degradation of 2,2’,4,4’,5,5’-hexachlorobiphenyl (PCB 153) in water and sediment mixtures by adding different concentrations of anthraquinone-2,6-disulfonic acid (AQDS), which is a model substance for quinone moieties in humic acid .
- Results or Outcomes: The decrease of PCB 153 was significantly enhanced by adding AQDS. The loss percentage of PCB 153 after 15 days of incubation was increased from 9.03% to 38.3% by adding 1 mM AQDS, while it was increased to 46.8% by adding 5 mM sodium acetate and 1 mM AQDS .
Future Directions
properties
IUPAC Name |
1,2,4,5-tetrachloro-3-(2,5-dichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-1-2-7(14)6(3-5)10-11(17)8(15)4-9(16)12(10)18/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCLFIWDCYOTOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074160 | |
Record name | 2,2',3,5,5',6-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,5,5',6-Hexachlorobiphenyl | |
CAS RN |
52663-63-5 | |
Record name | PCB 151 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52663-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',3,5,5',6-Hexachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,5,5',6-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,5,5',6'-Hexachloro-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2',3,5,5',6-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R846435E65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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